2-(Phenylazo)benzoic acid
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Overview
Description
2-(Phenylazo)benzoic acid, also known as 4-(Phenylazo)benzoic acid, is an organic compound with the molecular formula C13H10N2O2. It is an azobenzene derivative, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its photo-isomerizable properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Phenylazo)benzoic acid can be synthesized through the reaction of p-aminobenzoic acid with nitrosobenzene. The reaction typically involves the formation of an azo bond between the aromatic rings under controlled conditions . Another method involves the use of diazonium salts, where p-aminobenzoic acid is diazotized and then coupled with benzene derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic oxidation processes. These methods are designed to be sustainable and produce high yields of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylazo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products: The major products formed from these reactions include substituted azobenzenes, amines, and various oxidized derivatives .
Scientific Research Applications
2-(Phenylazo)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Phenylazo)benzoic acid involves its ability to undergo photo-isomerization. Upon exposure to UV or visible light, the compound can switch between its trans and cis forms. This property is exploited in various applications, including molecular switches and sensors . The molecular targets and pathways involved in its action are primarily related to its interaction with light and subsequent changes in its molecular structure .
Comparison with Similar Compounds
Azobenzene: Similar in structure but lacks the carboxylic acid group.
4-(Hydroxyphenylazo)benzoic acid: Contains a hydroxyl group instead of a carboxyl group.
Methyl red: Another azobenzene derivative used as a pH indicator.
Uniqueness: 2-(Phenylazo)benzoic acid is unique due to its combination of an azo group and a carboxylic acid group, which imparts distinct chemical properties and reactivity. Its ability to undergo photo-isomerization makes it particularly valuable in applications requiring light-responsive behavior .
Properties
CAS No. |
3682-56-2 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H,(H,16,17) |
InChI Key |
UVOKEWIIBKIDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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